1,2,4-Trimethylcyclohexane

Catalog No.
S575991
CAS No.
2234-75-5
M.F
C9H18
M. Wt
126.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Trimethylcyclohexane

CAS Number

2234-75-5

Product Name

1,2,4-Trimethylcyclohexane

IUPAC Name

1,2,4-trimethylcyclohexane

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

InChI

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3

InChI Key

VCJPCEVERINRSG-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)C)C

Synonyms

1,2,4-trimethylcyclohexane

Canonical SMILES

CC1CCC(C(C1)C)C

1,2,4-Trimethylcyclohexane is an organic compound with the molecular formula C9H18C_9H_{18} and a molecular weight of approximately 126.24 g/mol. It is a colorless to light yellow liquid that is flammable and has a characteristic odor. The compound features a cyclohexane ring with three methyl groups attached at the 1, 2, and 4 positions, which contributes to its unique structural properties and reactivity. Its IUPAC Standard InChI is InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3 .

Solvent

Due to its non-polar nature and relatively high boiling point (around 125 °C), 1,2,4-TMCH serves as a suitable solvent for various nonpolar and slightly polar materials in scientific research. Its ability to dissolve organic substances makes it valuable in applications like:

  • Extraction and purification: 1,2,4-TMCH can be used to extract and purify various organic compounds from complex mixtures, such as those found in natural products or biological samples. Source: )
  • Synthesis reactions: It can act as a reaction medium for organic synthesis reactions, particularly those involving nonpolar or slightly polar reagents. Source:

Reference standard

The consistent properties of 1,2,4-TMCH make it a suitable reference standard in various analytical techniques. For example, it can be used to:

  • Calibrate instruments: Researchers can use 1,2,4-TMCH to calibrate analytical instruments like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy for accurate analysis of other compounds. Source: )

Research on physical properties

The unique structure and properties of 1,2,4-TMCH itself can be the subject of scientific research. Studies may investigate:

  • Thermodynamic properties: Researchers can measure and analyze the thermodynamic properties of 1,2,4-TMCH, such as its heat capacity, enthalpy of formation, and entropy, to understand its behavior at different temperatures and pressures. Source: )
  • Conformational analysis: The different arrangements of the methyl groups in the isomers of 1,2,4-TMCH can be studied to understand their impact on the molecule's conformation and stability. Source: )
Typical of aliphatic hydrocarbons. Notably, it undergoes oxidation, which has been studied extensively. For instance, low-temperature oxidation studies have shown that it can produce various products, including aldehydes and ketones, under controlled conditions . Additionally, pyrolysis reactions can lead to the formation of smaller hydrocarbons and other byproducts when subjected to high temperatures .

Several methods exist for synthesizing 1,2,4-trimethylcyclohexane:

  • Alkylation of Cyclohexane: This method involves the alkylation of cyclohexane using methyl halides in the presence of a catalyst.
  • Fractional Distillation: It can be separated from petroleum fractions through distillation processes due to its distinct boiling point.
  • Hydrogenation of Aromatic Compounds: Another route includes the hydrogenation of aromatic compounds with appropriate methylation.

These methods ensure a high purity level of the compound for various applications .

1,2,4-Trimethylcyclohexane finds applications in several fields:

  • Solvent: Due to its solvent properties, it is used in chemical syntheses and reactions.
  • Fuel Additive: It can serve as a component in fuel formulations to enhance combustion characteristics.
  • Chemical Intermediate: The compound is utilized as an intermediate in the synthesis of other organic compounds.

Its unique structure allows it to function effectively in these roles while maintaining stability under various conditions .

Interaction studies involving 1,2,4-trimethylcyclohexane primarily focus on its combustion behavior and oxidation kinetics. Research indicates that its branched structure influences ignition and combustion characteristics compared to linear hydrocarbons. For example, studies have shown that it behaves differently under high-temperature conditions compared to other cycloalkanes like cyclohexane and methylcyclohexane . Understanding these interactions is crucial for optimizing its use in fuels and chemical processes.

Several compounds share structural similarities with 1,2,4-trimethylcyclohexane. Here are some notable examples:

Compound NameStructure TypeUnique Features
CyclohexaneCycloalkaneSimple structure; no methyl substitutions
MethylcyclohexaneMethyl-substitutedOne methyl group; different reactivity profile
1,3-DimethylcyclohexaneMethyl-substitutedDifferent substitution pattern affecting properties
1,2-DimethylcyclohexaneMethyl-substitutedDifferent position of methyl groups

Uniqueness: The presence of three methyl groups at positions 1, 2, and 4 distinguishes 1,2,4-trimethylcyclohexane from these similar compounds. This arrangement affects its physical properties such as boiling point and density as well as its reactivity patterns during

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

7667-60-9
2234-75-5

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Dates

Modify: 2023-08-15

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